Keto Bisoprolol-d5 Hydrochloride
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Overview
Description
Keto Bisoprolol-d5 (hydrochloride) is a deuterated form of Keto Bisoprolol hydrochloride. It is a beta-adrenergic blocking agent used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure. The deuterated version, Keto Bisoprolol-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of bisoprolol due to its enhanced stability and distinguishable isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Keto Bisoprolol-d5 (hydrochloride) involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Keto Bisoprolol-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Keto Bisoprolol-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.
Major Products: The major products formed from these reactions include deuterated analogs of bisoprolol with modified functional groups, which are useful for further pharmacological studies .
Scientific Research Applications
Keto Bisoprolol-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of bisoprolol.
Biology: Employed in biological studies to understand the interaction of bisoprolol with biological targets at the molecular level.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of bisoprolol in the human body.
Mechanism of Action
Keto Bisoprolol-d5 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to a decrease in cardiac output and blood pressure. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Bisoprolol: The non-deuterated form of Keto Bisoprolol-d5, used widely in clinical settings for cardiovascular diseases.
Nebivolol: Another beta-1 adrenergic blocker with additional vasodilatory properties.
Metoprolol: A beta-1 selective adrenergic blocker used for similar indications as bisoprolol.
Uniqueness: Keto Bisoprolol-d5 (hydrochloride) is unique due to its deuterium atoms, which provide enhanced stability and allow for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where detailed metabolic analysis is required .
Properties
Molecular Formula |
C18H30ClNO5 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride |
InChI |
InChI=1S/C18H29NO5.ClH/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4;/h5-8,13-14,16,19-20H,9-12H2,1-4H3;1H/i11D2,12D2,16D; |
InChI Key |
HWBDVFWKOGSIHV-UKJBEOQWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)OCCOC(C)C)O)NC(C)C.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O.Cl |
Origin of Product |
United States |
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